molecular formula C12H10FN B1439644 4-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 478403-55-3

4-Fluoro-[1,1'-biphenyl]-3-amine

Cat. No. B1439644
M. Wt: 187.21 g/mol
InChI Key: IUFZECBBDNMEEE-UHFFFAOYSA-N
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Description

4-Fluorobiphenyl is a fluorinated biphenyl compound . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .


Synthesis Analysis

While specific synthesis methods for “4-Fluoro-[1,1’-biphenyl]-3-amine” are not available, similar compounds have been synthesized using various methods. For instance, 4-Fluorobiphenyl can be synthesized from 1-Chloro-4-fluorobenzene and (5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZENE .


Molecular Structure Analysis

The molecular structure of 4-Fluorobiphenyl consists of two benzene rings linked together with a fluorine atom attached to one of the carbon atoms .


Chemical Reactions Analysis

4-Fluorobiphenyl can undergo biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-Fluoro-[1,1’-biphenyl]-3-amine” would depend on its specific structure. For instance, 4-Fluorobiphenyl has a molecular weight of 172.2, and it’s insoluble in water .

Scientific Research Applications

1. Antibacterial Activity Evaluation

  • Application Summary: Biphenyl and dibenzofuran derivatives, including 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol, were synthesized and evaluated for their antibacterial activity against antibiotic-resistant bacteria .
  • Methods of Application: The compounds were synthesized by Suzuki-coupling and demethylation reactions .
  • Results: Some of the compounds showed potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. For instance, 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

2. Solvent Dynamics Study

  • Application Summary: 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs were studied using 2-Fluorobiphenyl .
  • Methods of Application: The solvent dynamics were studied using picosecond absorption spectroscopy .
  • Results: The study provided insights into the solvent dynamics of the radical ion pairs .

3. Biochemical Degradation

  • Application Summary: 4-Fluorobiphenyl, a compound similar to “4-Fluoro-[1,1’-biphenyl]-3-amine”, undergoes biochemical degradation in the presence of various mycorrhizal fungi .
  • Methods of Application: The compound is exposed to specific fungi, which then metabolize the compound .
  • Results: The degradation process results in the formation of 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .

4. Solvent for Radical Ion Pairs

  • Application Summary: 2-Fluorobiphenyl, another similar compound, was used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs .
  • Methods of Application: The solvent dynamics were studied using picosecond absorption spectroscopy .
  • Results: The study provided insights into the solvent dynamics of the radical ion pairs .

5. Biochemical Degradation

  • Application Summary: 4-Fluorobiphenyl, a compound similar to “4-Fluoro-[1,1’-biphenyl]-3-amine”, undergoes biochemical degradation in the presence of various mycorrhizal fungi .
  • Methods of Application: The compound is exposed to specific fungi, which then metabolize the compound .
  • Results: The degradation process results in the formation of 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .

6. Solvent for Radical Ion Pairs

  • Application Summary: 2-Fluorobiphenyl, another similar compound, was used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs .
  • Methods of Application: The solvent dynamics were studied using picosecond absorption spectroscopy .
  • Results: The study provided insights into the solvent dynamics of the radical ion pairs .

Safety And Hazards

Safety and hazards associated with a compound depend on its specific properties. For instance, 4-Fluorobiphenyl may cause eye irritation and respiratory irritation .

Future Directions

The future directions in the study of compounds like “4-Fluoro-[1,1’-biphenyl]-3-amine” could involve further exploration of their synthesis, properties, and potential applications. For instance, new derivatives of 4-fluoro benzoic acid have been synthesized and characterized .

properties

IUPAC Name

2-fluoro-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZECBBDNMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-[1,1'-biphenyl]-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Lauria, C Perrotta, S Casati, I Di Renzo… - Bioorganic & Medicinal …, 2018 - Elsevier
Monoacylglycerol lipase (MAGL) has an essential role in the catabolic pathway of the endocannabinoid 2-arachidonoylglycerol, which makes it a potential target for highly specific …
Number of citations: 13 www.sciencedirect.com
J Zhang, J Zhang, G Hao, W Xin, F Yang… - Journal of Medicinal …, 2019 - ACS Publications
Benzoxaboroles, as a novel class of bioactive molecules with unique physicochemical properties, have been shown to possess excellent antimicrobial activities with tavaborole …
Number of citations: 34 pubs.acs.org
S Lauria - 2015 - air.unimi.it
The endocannabinoid system (ECS), comprising CB1/CB2 receptors, endocannabinoids (ECs) and their metabolic enzymes, FAAH (fatty acid amide hydrolase) and MAGL (…
Number of citations: 3 air.unimi.it

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